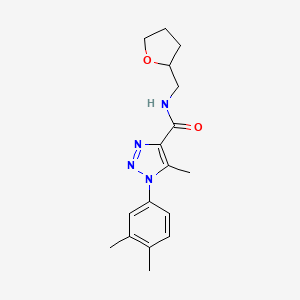![molecular formula C17H13ClF3N3O2S B2544262 N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylnaphthalene-1-sulfonohydrazide CAS No. 2059512-81-9](/img/structure/B2544262.png)
N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylnaphthalene-1-sulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylnaphthalene-1-sulfonohydrazide is an organic compound with intriguing properties and potential applications in various fields It features a complex molecular structure comprising a chlorinated pyridine ring, a trifluoromethyl group, and a naphthalene-1-sulfonohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylnaphthalene-1-sulfonohydrazide typically involves multi-step reactions starting from commercially available precursors. Key steps may include:
Halogenation: : Chlorination of a pyridine ring.
Formation of Trifluoromethyl Group: : Introduction of a trifluoromethyl group via nucleophilic substitution or electrophilic addition.
Sulfonylation: : Attachment of the naphthalene-1-sulfonohydrazide moiety through condensation reactions.
Industrial Production Methods
On an industrial scale, these reactions are conducted under optimized conditions to maximize yield and purity, often involving:
Catalysts: : Utilization of metal catalysts to facilitate specific reactions.
Solvents: : Selection of appropriate solvents to enhance reaction rates and solubility.
Temperature and Pressure Control: : Strict control over reaction parameters to ensure reproducibility and efficiency.
Chemical Reactions Analysis
Types of Reactions
N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylnaphthalene-1-sulfonohydrazide undergoes several types of reactions, including:
Oxidation and Reduction: : Modifications in the oxidation state of its functional groups.
Substitution Reactions: : Replacement of substituents under various conditions.
Coupling Reactions: : Formation of complex molecules via coupling with other organic compounds.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Dichloromethane, acetonitrile.
Catalysts: : Palladium on carbon, copper (I) iodide.
Major Products
These reactions can produce a range of derivatives, each with distinct properties suitable for further applications in research and industry.
Scientific Research Applications
Chemistry
Organic Synthesis: : Building block for the synthesis of complex organic molecules.
Catalysis: : Potential ligand in metal-catalyzed reactions.
Biology
Biochemical Studies: : Investigation of enzyme interactions and inhibition.
Drug Development: : Lead compound in the development of pharmaceuticals due to its unique binding properties.
Medicine
Diagnostic Tools: : Potential use in imaging and diagnostic techniques.
Therapeutics: : Exploration as an active pharmaceutical ingredient for treating diseases.
Industry
Materials Science: : Component in the synthesis of advanced materials and polymers.
Agrochemicals: : Potential use in developing pesticides and herbicides.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets, such as enzymes and receptors. Its mechanism of action involves:
Binding to Active Sites: : Specific attachment to the active sites of enzymes, altering their activity.
Disruption of Pathways: : Interference with biological pathways, leading to desired therapeutic outcomes.
Comparison with Similar Compounds
N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylnaphthalene-1-sulfonohydrazide stands out due to its unique combination of functional groups. Compared to similar compounds:
Trifluoromethyl Group: : Adds lipophilicity and metabolic stability.
Sulfonohydrazide Moiety: : Provides strong binding capabilities and reactivity.
List of Similar Compounds
N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methylbenzene-sulfonohydrazide
N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-ethylbenzene-1-sulfonohydrazide
N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylnaphthalene-2-sulfonohydrazide
These compounds share similarities in structure but differ in specific functional groups, influencing their reactivity and applications.
That should cover it in good detail! Any follow-up questions?
Properties
IUPAC Name |
N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylnaphthalene-1-sulfonohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3N3O2S/c1-24(16-14(18)9-12(10-22-16)17(19,20)21)23-27(25,26)15-8-4-6-11-5-2-3-7-13(11)15/h2-10,23H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXBXQXQHIYLKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NS(=O)(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2544181.png)
![5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazole-2-carbaldehyde](/img/structure/B2544182.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide](/img/structure/B2544186.png)

![Methyl 2-[7-(2-methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoate](/img/structure/B2544188.png)
![(2E)-3-(furan-2-yl)-N-{2-[3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}prop-2-enamide](/img/structure/B2544190.png)




![N-{4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-yl}acetamide](/img/structure/B2544199.png)
![2-(2-Oxabicyclo[3.1.1]heptan-4-yl)acetic acid](/img/structure/B2544200.png)

